molecular formula C14H15F3N4OS B10948375 N'-[(E)-(3-methylthiophen-2-yl)methylidene]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide

N'-[(E)-(3-methylthiophen-2-yl)methylidene]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide

Cat. No.: B10948375
M. Wt: 344.36 g/mol
InChI Key: XODUNMDGNSRGOY-QGMBQPNBSA-N
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Description

N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOHYDRAZIDE typically involves the condensation of appropriate aldehydes and hydrazides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction. The product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification methods, such as chromatography, ensures the production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazides.

Scientific Research Applications

N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOHYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE
  • N’-[(E)-(3-METHYL-2-THIENYL

Properties

Molecular Formula

C14H15F3N4OS

Molecular Weight

344.36 g/mol

IUPAC Name

N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide

InChI

InChI=1S/C14H15F3N4OS/c1-9-4-6-23-11(9)8-18-19-13(22)3-5-21-10(2)7-12(20-21)14(15,16)17/h4,6-8H,3,5H2,1-2H3,(H,19,22)/b18-8+

InChI Key

XODUNMDGNSRGOY-QGMBQPNBSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)CCN2C(=CC(=N2)C(F)(F)F)C

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CCN2C(=CC(=N2)C(F)(F)F)C

Origin of Product

United States

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